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Compound of Interest

Compound Name: CSRM617

Cat. No.: B6057165 Get Quote

Application Notes and Protocols for CSRM617
For Researchers, Scientists, and Drug Development Professionals

Introduction
CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a

master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate

cancer (mCRPC).[1][2][3] By binding directly to the OC2-HOX domain, CSRM617 effectively

suppresses AR-dependent and independent survival mechanisms, induces apoptosis, and

inhibits metastasis in preclinical models of prostate cancer.[1][2] These application notes

provide detailed information on the solubility of CSRM617, protocols for its preparation for in

vivo studies, and an overview of its mechanism of action.

Quantitative Data Summary
The following tables summarize the key quantitative data for CSRM617 based on available

literature.

Table 1: Physicochemical and Pharmacological Properties
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Parameter Value Reference

Target ONECUT2 (OC2)

Binding Affinity (Kd) 7.43 µM

Formulation
CSRM617 (free base),

CSRM617 hydrochloride

Molecular Weight Varies by form N/A

Table 2: In Vitro Efficacy

Cell Lines
Concentration
Range

Duration Effect Reference

PC-3, 22Rv1,

LNCaP, C4-2
0.01-100 µM 48 hours

Inhibition of cell

growth

22Rv1 10-20 µM 48 hours
Induction of

apoptosis

22Rv1 20 µM 72 hours

Increased

cleaved

Caspase-3 and

PARP

Table 3: In Vivo Efficacy and Dosing
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Animal
Model

Cell Line
Administr
ation
Route

Dosage Vehicle
Key
Findings

Referenc
e

Nude Mice

22Rv1

(subcutane

ous

xenograft)

Intraperiton

eal (i.p.)

50

mg/kg/day

2.5%

DMSO in

PBS

Significant

reduction

in tumor

volume

and weight

SCID Mice

22Rv1

(intracardia

c injection)

Intraperiton

eal (i.p.)

50

mg/kg/day

Not

specified

Significant

reduction

in

metastasis

SCID Mice
22Rv1

(xenograft)
Oral (p.o.)

50

mg/kg/day

for 20 days

Not

specified

Inhibition of

tumor

growth

Experimental Protocols
Preparation of CSRM617 for In Vivo Administration
The hydrochloride salt of CSRM617 is recommended for its enhanced water solubility and

stability. Below are several vehicle formulations that can be used to prepare CSRM617 for in

vivo studies. A solubility of at least 2.5 mg/mL is achievable with these formulations.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

Weigh the desired amount of CSRM617 hydrochloride.

Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% Saline.

Add the vehicle to the CSRM617 hydrochloride powder.

Vortex and/or sonicate the mixture until the compound is fully dissolved, resulting in a clear

solution.
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Protocol 2: DMSO/SBE-β-CD/Saline Formulation

Weigh the desired amount of CSRM617 hydrochloride.

Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

Prepare the final vehicle by mixing 10% DMSO with 90% of the 20% SBE-β-CD in saline

solution.

Add the vehicle to the CSRM617 hydrochloride powder.

Mix thoroughly until a clear solution is obtained.

Protocol 3: DMSO/Corn Oil Formulation

Weigh the desired amount of CSRM617 hydrochloride.

Prepare the vehicle by mixing 10% DMSO and 90% Corn Oil.

Add the vehicle to the CSRM617 hydrochloride powder.

Vortex and/or sonicate until the compound is fully dissolved.

Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to

aid dissolution. For studies with a continuous dosing period exceeding two weeks, careful

consideration of the vehicle choice is advised.

In Vivo Xenograft Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using a

subcutaneous xenograft model.
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In vivo xenograft study workflow.

Mechanism of Action and Signaling Pathway
CSRM617 targets ONECUT2, a transcription factor that plays a critical role in the progression

of lethal prostate cancer. ONECUT2 acts as a master regulator that suppresses the androgen

receptor (AR) signaling axis and promotes a neuroendocrine phenotype. By inhibiting

ONECUT2, CSRM617 can restore AR signaling suppression and inhibit the growth and

metastasis of prostate cancer cells. A key downstream target of ONECUT2 is PEG10, a gene

associated with neuroendocrine prostate cancer, and CSRM617 has been shown to down-

regulate its expression in vivo.

The diagram below illustrates the proposed signaling pathway affected by CSRM617.
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CSRM617 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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